1,1'-Ferrocenediyl-bis(diphenylphosphine)
Overview
Description
1,1'-Ferrocenediyl-bis(diphenylphosphine) is a useful research compound. Its molecular formula is C34H28FeP2 and its molecular weight is 554.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Zirconium ionophore I, also known as 1,1’-Ferrocenediyl-bis(diphenylphosphine) or Fe(C5H4PPh2)2, is a complex compound that primarily targets biological membranes . It is commonly used as a ligand in homogeneous catalysis . The compound’s primary targets are the ion channels of these membranes, where it alters the ionic balance within the cells .
Mode of Action
The compound operates by generating pores in biological membranes, dramatically altering the ionic household of cells . It forms ion channel-like structures that exhibit strong selectivity for certain ions . This alteration in ionic balance can lead to profound changes in cell function and viability.
Biochemical Pathways
Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. By up-regulating this pathway, zirconium ions can promote the proliferation and differentiation of cells .
Properties
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H; | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXNTHKXCYMIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28FeP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1,1'-Ferrocenediyl-bis(diphenylphosphine)?
A1: 1,1'-Ferrocenediyl-bis(diphenylphosphine) is characterized by a ferrocene unit where two cyclopentadienyl rings are bridged by an iron atom. Each cyclopentadienyl ring is substituted with a diphenylphosphine group (-PPh2). []
Q2: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) typically behave as a ligand?
A2: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging, chelating, or unidentate ligand in the formation of metal complexes. Its versatility arises from the two phosphorus atoms, which can coordinate to one or two metal centers. [] For example, it can act as a bridging ligand in heteropolymetallic aggregates of gold(I), palladium(II), and platinum(II), forming complexes like [PtCl2{(µ-dppf)W(CO)5}2], where dppf bridges two platinum centers. [] It can also act as a chelating ligand in complexes like [Pt(O2CMe)2(dppf)]·H2O. []
Q3: What are the catalytic applications of 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes?
A3: 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes, particularly those of ruthenium, have demonstrated catalytic activity in transfer hydrogenation and hydrogenation reactions. For instance, cis-[RuCl2(ampy)(dppf)] has been successfully employed in the chemoselective reduction of aldehydes to primary alcohols. []
Q4: How does the structure of 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the geometry of platinum complexes?
A4: The presence of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with its σ-donating and π-accepting properties favors the formation of square-planar geometry in platinum(II) complexes like [Pt(O2CMe)2(dppf)]. This contrasts with the tetrameric structures observed in platinum acetate complexes without dppf, which exhibit bridging acetates and direct Pt-Pt bonds. []
Q5: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) participate in ligand transformation reactions?
A5: Yes, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can undergo ligand transformation. For example, in the complex [Pt(μ-S)(dppf)]2, the bridging sulfide ligands can be transformed into terminal chloromethanethiolato ligands upon reaction with dichloromethane, resulting in the formation of Pt(SCH2Cl)2(dppf). []
Q6: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the electrochemical properties of metal complexes?
A6: Incorporation of 1,1'-Ferrocenediyl-bis(diphenylphosphine) into metal complexes often introduces a redox-active center due to the presence of the ferrocene moiety. This is evident in cyclic voltammetry studies of dppf-containing complexes, which generally exhibit a chemically reversible oxidation attributed to the ferrocene unit. This is often followed by an irreversible oxidation of the complex itself. []
Q7: Are there any examples of unusual coordination modes for 1,1'-Ferrocenediyl-bis(diphenylphosphine)?
A7: Yes, while typically acting as a bidentate ligand, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can exhibit unusual coordination behavior. In the complex [H4Ir4(CO)4{Fe(C5H3PPh2)(C5H4P(Ph)C6H4)}2], one of the dppf ligands undergoes dehydrogenation and coordinates to the iridium center through both phosphorus atoms and a cyclopentadienyl carbon, demonstrating a tridentate coordination mode. []
Q8: How is 1,1'-Ferrocenediyl-bis(diphenylphosphine) utilized in the synthesis of heteropolymetallic complexes?
A8: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging ligand to link different metal centers, enabling the synthesis of heteropolymetallic complexes. For example, reacting [Pd2(dppf)2(µ-S)2] with [AgCl(PPh3)] leads to the formation of [Ag2Pd2Cl2(dppf)2(µ3-S)2], a heteropolymetallic aggregate containing both palladium and silver. []
Q9: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) contribute to the formation of platinum clusters?
A9: 1,1'-Ferrocenediyl-bis(diphenylphosphine) plays a crucial role in the formation of heteroleptic Chini-type platinum clusters. Reacting [Pt6(CO)12]2- with dppf results in the formation of [Pt6(CO)10(dppf)]2-. Oxidation of this cluster leads to its oligomerization, yielding larger clusters like [Pt12(CO)20(dppf)2]2- and [Pt18(CO)30(dppf)3]2-. []
Q10: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) be used to create macrocycles and supramolecular structures?
A10: Yes, the combination of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with gold(I) diacetylide complexes can lead to the formation of macrocyclic rings and even []catenanes through a self-assembly process. This highlights the potential of dppf in constructing complex supramolecular architectures. []
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